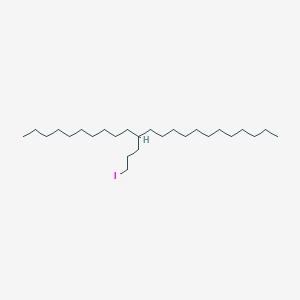
4-(2-Hydroxyacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyacetamido)benzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyacetamido group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyacetamido)benzoic acid typically involves the acylation of 4-aminobenzoic acid with glycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the hydroxyacetamido group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of temperature and pH to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Hydroxyacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-(2-Hydroxyacetamido)benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic acid: Similar in structure but lacks the hydroxyacetamido group.
5-Acetamido-2-Hydroxybenzoic acid: Another derivative with similar properties but different biological activities.
2-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group, used in dye production.
Uniqueness: 4-(2-Hydroxyacetamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
4-[(2-hydroxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-5-8(12)10-7-3-1-6(2-4-7)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14) |
Clé InChI |
PBDXOCMRVMIDFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)

![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)





![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)
